molecular formula C9H11ClF2N2O2 B2630257 4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid CAS No. 1946813-94-0

4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid

Cat. No.: B2630257
CAS No.: 1946813-94-0
M. Wt: 252.65
InChI Key: IBJMEJWONNJJRW-UHFFFAOYSA-N
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Description

4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the chloro and difluoromethyl groups: This can be achieved through halogenation and difluoromethylation reactions, respectively. Reagents such as N-chlorosuccinimide (NCS) and difluoromethylating agents are commonly used.

    Attachment of the butanoic acid moiety: This step involves the alkylation of the pyrazole ring with a suitable butanoic acid derivative, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted pyrazole derivatives.

Scientific Research Applications

4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-Chloro-3-(trifluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
  • 4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
  • 4-[4-Chloro-3-(difluoromethyl)-5-ethylpyrazol-1-yl]butanoic acid

Uniqueness

4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid is unique due to the specific combination of chloro, difluoromethyl, and methyl substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF2N2O2/c1-5-7(10)8(9(11)12)13-14(5)4-2-3-6(15)16/h9H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJMEJWONNJJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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